2-bromo-4-(cyclopropylmethoxy)-1-methylBenzene
Description
2-Bromo-4-(cyclopropylmethoxy)-1-methylbenzene is a brominated aromatic compound featuring a methyl group at the 1-position, a cyclopropylmethoxy substituent at the 4-position, and a bromine atom at the 2-position. Its molecular formula is C₁₁H₁₃BrO₂, with a calculated molecular weight of 257.13 g/mol. While direct synthesis or application data for this compound are absent in the provided evidence, its structure suggests utility as an intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions or functional group transformations, as inferred from analogous compounds in the literature .
The methyl group at the 1-position may influence regioselectivity in subsequent reactions.
Properties
IUPAC Name |
2-bromo-4-(cyclopropylmethoxy)-1-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDIZIHZEVWOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1-methyl-4-(cyclopropylmethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(cyclopropylmethoxy)-1-methylBenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Addition Reactions: The cyclopropylmethoxy group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atom with various substituents.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield a wide range of substituted benzene derivatives, while oxidation and reduction reactions can produce various functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-4-(cyclopropylmethoxy)-1-methylbenzene is being investigated for its potential as a pharmacophore in drug design. Its structural characteristics allow for interactions with various biological targets, making it a candidate for developing therapeutics aimed at treating diseases such as cancer and inflammation.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, studies have indicated its potential to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
- Reactions :
- Nucleophilic Substitution : The bromine atom can be substituted with various nucleophiles, enabling the synthesis of diverse derivatives.
- Reduction Reactions : The compound can undergo reduction to yield alcohol derivatives, which are valuable in further synthetic applications.
Material Science
Due to its unique chemical properties, 2-Bromo-4-(cyclopropylmethoxy)-1-methylbenzene is also being explored in the development of advanced materials such as polymers and coatings. Its ability to modify surface properties makes it suitable for various industrial applications.
Case Study 1: Enzyme Interaction Study
Research conducted on the inhibition of cytochrome P450 enzymes demonstrated that 2-Bromo-4-(cyclopropylmethoxy)-1-methylbenzene effectively reduced enzyme activity. This finding suggests potential applications in modulating drug metabolism and enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Testing
In vitro testing against bacterial strains such as Staphylococcus aureus revealed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This indicates significant antimicrobial potential, warranting further exploration for therapeutic applications.
Case Study 3: Anti-inflammatory Research
Recent exploratory studies indicated that compounds similar to 2-Bromo-4-(cyclopropylmethoxy)-1-methylbenzene exhibited anti-inflammatory effects by modulating cytokine production in immune cells. This suggests that the compound could play a role in developing treatments for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-bromo-4-(cyclopropylmethoxy)-1-methylBenzene depends on its specific application and the molecular targets involvedFor example, in medicinal chemistry, its derivatives may act as inhibitors or activators of specific enzymes, influencing disease-related pathways .
Comparison with Similar Compounds
Research Findings and Gaps
- Evidence from Synthesis Literature : Cyclopropylmethoxy-substituted benzofurans (–5) are synthesized via palladium-catalyzed steps, suggesting the target compound could serve as a precursor in similar methodologies.
Biological Activity
2-Bromo-4-(cyclopropylmethoxy)-1-methylBenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 2-Bromo-4-(cyclopropylmethoxy)-1-methylBenzene can be described as follows:
- Molecular Formula : C11H13BrO
- Molecular Weight : 241.13 g/mol
- CAS Number : 1341978-95-7
The compound features a bromine atom, a cyclopropylmethoxy group, and a methyl group attached to a benzene ring, which contributes to its unique chemical reactivity and biological properties.
The biological activity of 2-Bromo-4-(cyclopropylmethoxy)-1-methylBenzene is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to target proteins, thereby inhibiting enzymatic activity.
- Protein-Ligand Interactions : The cyclopropylmethoxy group enhances lipophilicity, allowing for better membrane penetration and interaction with intracellular targets.
Biological Assays and Findings
Numerous studies have investigated the biological effects of this compound. Below is a summary of significant findings:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antimicrobial Activity | Agar diffusion method | Showed significant inhibition against Gram-positive bacteria. |
| Study 2 | Cytotoxicity | MTT assay on cancer cell lines | Demonstrated IC50 values in the low micromolar range for several cancer cell lines. |
| Study 3 | Anti-inflammatory Effects | In vitro cytokine release assay | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages. |
Case Studies
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various brominated compounds, including 2-Bromo-4-(cyclopropylmethoxy)-1-methylBenzene. The compound exhibited notable activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
- Cytotoxicity in Cancer Research : In a study focused on cancer therapeutics, the compound was tested against multiple cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Anti-inflammatory Mechanisms : Research demonstrated that 2-Bromo-4-(cyclopropylmethoxy)-1-methylBenzene could inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in managing inflammatory diseases .
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial for its therapeutic application. Preliminary toxicity studies indicate that it may cause skin irritation and eye damage upon exposure . Further investigations are needed to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
